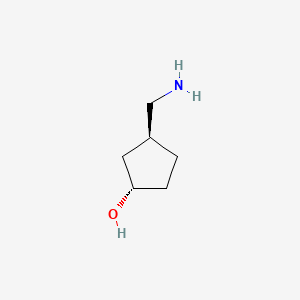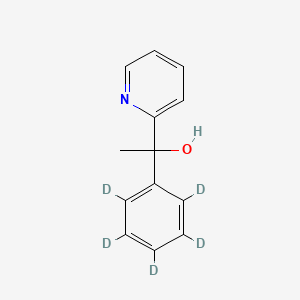
1-Phenyl-1-(2-pyridyl)ethanol-d5
Vue d'ensemble
Description
1-Phenyl-1-(2-pyridyl)ethanol-d5, also known as 1-(Phenyl-d5)-1-(pyridin-2-yl)ethan-1-ol, is a chemical compound with the molecular formula C13H8D5NO . It has a molecular weight of 204.3 . This compound is a labelled impurity of Doxylamine .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1-(2-pyridyl)ethanol-d5 is represented by the SMILES string: CC(C(C([2H])=C1[2H])=C(C([2H])=C1[2H])[2H])(C2=CC=CC=N2)O . This indicates that the compound contains a phenyl ring and a pyridyl group attached to a carbon atom, which is also attached to a hydroxyl group .Physical And Chemical Properties Analysis
1-Phenyl-1-(2-pyridyl)ethanol-d5 is an orange oil . It is soluble in Dichloromethane . The exact mass of the compound is 199.10000 .Applications De Recherche Scientifique
Synthesis and Molecular Structure
1-Phenyl-1-(2-pyridyl)ethanol, a compound related to 1-Phenyl-1-(2-pyridyl)ethanol-d5, was synthesized using the Knoevenagel condensation reaction. This process did not require any catalyst or solvent, indicating a straightforward synthetic route. The molecular structure of this compound was characterized using IR, 1H-NMR, and single crystal X-ray diffraction, demonstrating its crystallization in a monoclinic system. This study provides insight into the compound's stability and intermolecular hydrogen bonding, which is significant for developing similar compounds (Percino et al., 2015).
Unexpected Intermediate Formation
In a separate study, 1-Phenyl-1-(2-pyridyl)ethanol was isolated as an unexpected intermediate from the condensation reaction of 4-methylpyridine with benzaldehyde. This isolation highlights the compound's potential in reaction pathways, serving as a crucial intermediate. The spectroscopic data confirmed the structure of this intermediate, and a successful method for its isolation was developed (Percino & Chapela, 2000).
Electrochemical Behavior
The electrochemical behavior of similar pyridyl compounds was examined, revealing insights into their reduction processes. The study found two main two-electron reduction waves, corresponding to the reduction of the ethylenic linkage and the carbonyl group to dihydroderivatives and secondary alcohols, respectively. This understanding of electrochemical properties is vital for applications in electrochemistry and material science (Butkiewicz, 1972).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12/h2-10,15H,1H3/i2D,3D,4D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSWVCNVNOZMFN-ATTUOBAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858308 | |
| Record name | 1-(~2~H_5_)Phenyl-1-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1-(2-pyridyl)ethanol-d5 | |
CAS RN |
99430-79-2 | |
| Record name | 1-(~2~H_5_)Phenyl-1-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)

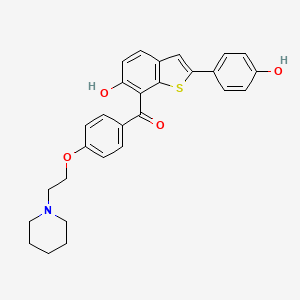


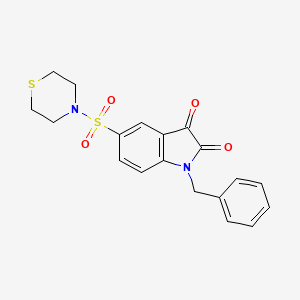
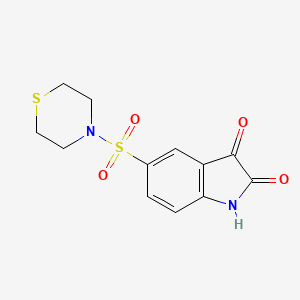
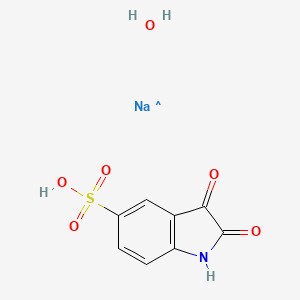
![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)
